1-Naphthalenepropylamine, gamma,gamma'-nitrilodimethylenebis(N,N-dimethyl-gamma-isobutyl-
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Overview
Description
N-[4-(Dimethylamino)-2-isobutyl-2-(1-naphtyl)butylidene]-2-isobutyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine is a complex organic compound with a unique structure that includes multiple aromatic rings and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)-2-isobutyl-2-(1-naphtyl)butylidene]-2-isobutyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with enolates to form β-hydroxy carbonyl compounds, which are then dehydrated to form α,β-unsaturated carbonyl compounds.
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Hydrogenation: This process involves the use of catalysts to facilitate the hydrogenation of intermediates, leading to the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dimethylamino)-2-isobutyl-2-(1-naphtyl)butylidene]-2-isobutyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
N-[4-(Dimethylamino)-2-isobutyl-2-(1-naphtyl)butylidene]-2-isobutyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(Dimethylamino)-2-isobutyl-2-(1-naphtyl)butylidene]-2-isobutyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-aminobenzaldehyde: A compound with a similar dimethylamino group but different structural features.
4-Dimethylaminopyridine (DMAP): A compound with a similar dimethylamino group and aromatic ring structure.
Uniqueness
N-[4-(Dimethylamino)-2-isobutyl-2-(1-naphtyl)butylidene]-2-isobutyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine is unique due to its complex structure, which includes multiple aromatic rings and dimethylamino groups
Properties
CAS No. |
31429-04-6 |
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Molecular Formula |
C40H55N3 |
Molecular Weight |
577.9 g/mol |
IUPAC Name |
3-[[[2-[2-(dimethylamino)ethyl]-4-methyl-2-naphthalen-1-ylpentylidene]amino]methyl]-N,N,5-trimethyl-3-naphthalen-1-ylhexan-1-amine |
InChI |
InChI=1S/C40H55N3/c1-31(2)27-39(23-25-42(5)6,37-21-13-17-33-15-9-11-19-35(33)37)29-41-30-40(28-32(3)4,24-26-43(7)8)38-22-14-18-34-16-10-12-20-36(34)38/h9-22,29,31-32H,23-28,30H2,1-8H3 |
InChI Key |
CKAFUQZOQFUECR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCN(C)C)(CN=CC(CCN(C)C)(CC(C)C)C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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